molecular formula C22H30O3 B14599903 2,6-Dimethoxy-4-(2-phenyloctan-2-YL)phenol CAS No. 60526-72-9

2,6-Dimethoxy-4-(2-phenyloctan-2-YL)phenol

Katalognummer: B14599903
CAS-Nummer: 60526-72-9
Molekulargewicht: 342.5 g/mol
InChI-Schlüssel: HARJUGBWWFJESO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Dimethoxy-4-(2-phenyloctan-2-YL)phenol is a phenolic compound characterized by the presence of methoxy groups at the 2 and 6 positions and a phenyl-substituted octyl group at the 4 position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxy-4-(2-phenyloctan-2-YL)phenol typically involves the alkylation of 2,6-dimethoxyphenol with a suitable alkylating agent. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dimethoxy-4-(2-phenyloctan-2-YL)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and corresponding reduced derivatives.

    Substitution: Various substituted phenolic compounds depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2,6-Dimethoxy-4-(2-phenyloctan-2-YL)phenol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,6-Dimethoxy-4-(2-phenyloctan-2-YL)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing various biochemical pathways. The methoxy groups and the phenyl-substituted octyl group contribute to the compound’s overall stability and reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,6-Dimethoxyphenol: Lacks the phenyl-substituted octyl group.

    4-Allyl-2,6-dimethoxyphenol: Contains an allyl group instead of the phenyl-substituted octyl group.

    2,6-Dimethoxy-4-(2-propenyl)phenol: Contains a propenyl group instead of the phenyl-substituted octyl group.

Uniqueness

2,6-Dimethoxy-4-(2-phenyloctan-2-YL)phenol is unique due to the presence of the phenyl-substituted octyl group, which imparts distinct chemical and physical properties

Eigenschaften

CAS-Nummer

60526-72-9

Molekularformel

C22H30O3

Molekulargewicht

342.5 g/mol

IUPAC-Name

2,6-dimethoxy-4-(2-phenyloctan-2-yl)phenol

InChI

InChI=1S/C22H30O3/c1-5-6-7-11-14-22(2,17-12-9-8-10-13-17)18-15-19(24-3)21(23)20(16-18)25-4/h8-10,12-13,15-16,23H,5-7,11,14H2,1-4H3

InChI-Schlüssel

HARJUGBWWFJESO-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC(C)(C1=CC=CC=C1)C2=CC(=C(C(=C2)OC)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.